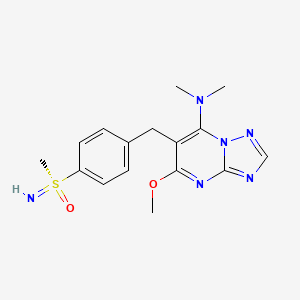

Enpp-1-IN-15

Description

Structure

2D Structure

Properties

Molecular Formula |

C16H20N6O2S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C16H20N6O2S/c1-21(2)15-13(14(24-3)20-16-18-10-19-22(15)16)9-11-5-7-12(8-6-11)25(4,17)23/h5-8,10,17H,9H2,1-4H3/t25-/m1/s1 |

InChI Key |

IZOGFOOIVMCFFK-RUZDIDTESA-N |

Isomeric SMILES |

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)[S@](=N)(=O)C |

Canonical SMILES |

CN(C)C1=C(C(=NC2=NC=NN12)OC)CC3=CC=C(C=C3)S(=N)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of ENPP1 Inhibition in Modulating Anti-Tumor Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the primary activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens innate immune signaling within the tumor microenvironment. Inhibition of ENPP1 presents a compelling therapeutic strategy to unleash the body's natural anti-cancer immune response. This technical guide provides an in-depth overview of the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for evaluating potent and selective ENPP1 inhibitors, using the well-characterized inhibitor ISM5939 as a primary example.

Introduction: ENPP1 as an Innate Immune Checkpoint

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage and viral infection, as well as a feature of genomically unstable cancer cells.[1] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes 2'3'-cGAMP.[2] This second messenger then binds to and activates STING, which is located on the endoplasmic reticulum.[3] STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4] These cytokines are instrumental in recruiting and activating dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), thereby fostering a robust anti-tumor immune response.[5]

However, many tumors evade this immune surveillance by overexpressing ENPP1, a transmembrane glycoprotein that hydrolyzes extracellular 2'3'-cGAMP.[2][3] This enzymatic degradation of cGAMP prevents the activation of the STING pathway in bystander immune cells within the tumor microenvironment, effectively creating an "immune-cold" milieu.[5] Furthermore, the hydrolysis of ATP by ENPP1 contributes to the production of adenosine, an immunosuppressive molecule in the tumor microenvironment.[6] Consequently, ENPP1 acts as a significant barrier to effective anti-tumor immunity, and its inhibition is a promising strategy for cancer immunotherapy.[3]

Mechanism of Action of ENPP1 Inhibitors

dot

Caption: Mechanism of ENPP1 Inhibition.

Quantitative Data on ENPP1 Inhibitors

The following tables summarize key quantitative data for representative ENPP1 inhibitors from preclinical studies.

Table 1: In Vitro Potency of ENPP1 Inhibitors

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| ISM5939 | ENPP1 | Enzymatic Assay | IC50: 0.63 nM | [8][10] |

| ENPP1 | Cellular Assay (MDA-MB-231) | EC50: 330 nM | [8][10] | |

| AVA-NP-695 | ENPP1 | Enzymatic Assay (pNP-TMP) | IC50: 1.2 nM | [11][12] |

| ENPP1 | Enzymatic Assay (2'3'-cGAMP) | IC50: 1.8 nM | [11][12] | |

| STF-1084 | ENPP1 | 32P-cGAMP TLC Assay | Ki,app: 110 nM | [13] |

| ENPP1 | Cellular Assay (293T-cGAS) | IC50: 340 nM | [13] | |

| SR-8314 | ENPP1 | Enzymatic Assay | Ki: 0.079 µM | [14] |

| ZXP-8202 | rhENPP1 | Enzymatic Assay | pM IC50 | [2] |

| ENPP1 | Cellular Assay | EC50: 20 nM | [2] | |

| ENPP1 | IFNβ Induction Assay (THP-1) | EC50: 10 nM | [2] |

Table 2: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors

| Compound | Mouse Model | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| ISM5939 | Syngeneic | MC38 (colorectal) | 30 mg/kg, p.o. BID (monotherapy) | 67% | [8][10] |

| Syngeneic | MC38 (colorectal) | 30 mg/kg, p.o. BID + anti-PD-L1 | 96% | [8] | |

| Syngeneic | MC38 (colorectal) | 30 mg/kg, p.o. BID + anti-PD-1 | 68% | [8] | |

| AVA-NP-695 | Syngeneic (BALB/c) | 4T1 (breast) | 6 mg/kg, BID | Superior to Olaparib and anti-PD-1 | [11][12] |

| STF-1084 | Syngeneic | 4T1 (mammary) | In combination with ionizing radiation | Increased tumor-associated CD11c+ cells | [15] |

| ZXP-8202 | Syngeneic | CT26 | Efficacious dose for 14 days | ~70% | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate ENPP1 inhibitors.

ENPP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of ENPP1.

Methodology (example using a luminescence-based assay):

-

Recombinant human ENPP1 (rhENPP1) is incubated with the test compound at various concentrations in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.5).[5]

-

The enzymatic reaction is initiated by the addition of a substrate, such as ATP or 2'3'-cGAMP.[12]

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

The amount of product generated (e.g., AMP from ATP or cGAMP hydrolysis) is quantified. This can be done using a variety of detection methods, including luminescence-based kits that measure the remaining ATP or antibody-based detection of AMP.[5]

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Cellular ENPP1 Inhibition Assay

Objective: To assess the ability of a compound to inhibit ENPP1 activity in a cellular context.

Methodology (example using MDA-MB-231 cells):

-

A human cancer cell line with high endogenous ENPP1 expression, such as the triple-negative breast cancer cell line MDA-MB-231, is cultured.[8]

-

The cells are treated with the ENPP1 inhibitor at various concentrations.

-

Exogenous 2'3'-cGAMP is added to the cell culture medium.[2]

-

After a defined incubation period, the concentration of remaining 2'3'-cGAMP in the supernatant is measured using an ELISA-based assay.[8]

-

The EC50 value, the effective concentration of the inhibitor that results in 50% inhibition of cGAMP degradation, is calculated.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor as a monotherapy and in combination with other anti-cancer agents in an immunocompetent animal model.

Methodology (example using the MC38 colorectal carcinoma model):

-

C57BL/6 mice are subcutaneously inoculated with MC38 colon adenocarcinoma cells.[8]

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: vehicle control, ENPP1 inhibitor alone (e.g., ISM5939 at 30 mg/kg, administered orally twice daily), immune checkpoint inhibitor alone (e.g., anti-PD-1 or anti-PD-L1 antibody), and the combination of the ENPP1 inhibitor and the immune checkpoint inhibitor.[1][8]

-

Tumor volume and body weight are measured regularly (e.g., every 2-3 days) for the duration of the study (e.g., 15-21 days).[4]

-

Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

-

At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry to characterize the immune cell populations within the tumor microenvironment.

dot

Caption: Experimental Workflow.

Logical Framework for ENPP1 Inhibitor Action

The therapeutic rationale for targeting ENPP1 is based on a clear logical progression from molecular inhibition to a systemic anti-tumor immune response.

References

- 1. ENPP1 | Insilico Medicine [insilico.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]

- 10. researchgate.net [researchgate.net]

- 11. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model [mdpi.com]

- 12. librarysearch.ohsu.edu [librarysearch.ohsu.edu]

- 13. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. caymanchem.com [caymanchem.com]

The Potent Inhibition of ENPP1-Mediated cGAMP Hydrolysis by Small Molecule Inhibitors: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide on the inhibition of ectonucleotide pyrophosphatse/phosphodiesterase-1 (ENPP1) by small molecule inhibitors, focusing on their effect on 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) hydrolysis. While this guide is centered on the broader class of ENPP1 inhibitors, it will utilize specific data from potent compounds such as Enpp-1-IN-14 and Enpp-1-IN-20 as illustrative examples, due to the lack of publicly available information for a compound specifically designated "Enpp-1-IN-15".

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger cGAMP.[1][2] Inhibition of ENPP1 is a promising therapeutic strategy for enhancing anti-tumor immunity.[1] This guide details the quantitative effects of potent ENPP1 inhibitors on cGAMP hydrolysis, provides comprehensive experimental protocols for assessing their activity, and visualizes the underlying biochemical pathways.

Quantitative Data on ENPP1 Inhibition

The inhibitory potency of small molecules against ENPP1-mediated cGAMP hydrolysis is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for representative potent ENPP1 inhibitors.

| Compound | Inhibitory Potency (IC50) | Assay Type | Target | Reference |

| Enpp-1-IN-14 (Compound 015) | 32.38 nM | Enzymatic Assay | Recombinant Human ENPP1 | [3] |

| Enpp-1-IN-20 (Compound 31) | 0.09 nM | Enzymatic Assay | ENPP1 | [4] |

| Enpp-1-IN-20 (Compound 31) | 8.8 nM | Cell-Based Assay | STING Pathway Stimulation | [4] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the hydrolysis of cGAMP by ENPP1 and the mechanism of action for its inhibitors. ENPP1, a transmembrane glycoprotein, hydrolyzes the phosphodiester bond of extracellular cGAMP, converting it to AMP and GMP, thereby terminating the STING-mediated immune response.[1][5] Small molecule inhibitors bind to the active site of ENPP1, preventing the binding and subsequent hydrolysis of cGAMP.[6]

Caption: cGAMP hydrolysis by ENPP1 and its inhibition.

Experimental Protocols

Accurate assessment of ENPP1 inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for commonly employed assays.

Recombinant ENPP1 Enzymatic Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of recombinant human ENPP1 activity using a fluorogenic substrate.

Materials:

-

Recombinant Human ENPP1

-

ENPP1-specific fluorogenic substrate (e.g., a commercially available substrate that releases a fluorescent molecule upon cleavage)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂)

-

Test Inhibitor (e.g., Enpp-1-IN-14 or Enpp-1-IN-20)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add recombinant human ENPP1 to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic ENPP1 substrate to all wells.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific substrate used.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based STING Activation Assay

This assay determines the ability of an ENPP1 inhibitor to rescue cGAMP-mediated STING activation in cells expressing ENPP1.

Materials:

-

A human cell line that expresses ENPP1 (e.g., MDA-MB-231)

-

A reporter cell line that expresses STING and a reporter gene under the control of an interferon-stimulated response element (ISRE), such as THP1-Dual™ cells.

-

2'3'-cGAMP

-

Test Inhibitor (e.g., Enpp-1-IN-20)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Reagents for detecting the reporter gene product (e.g., a luciferase assay system)

Procedure:

-

Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Add the inhibitor dilutions to the cells, followed by the addition of a fixed concentration of 2'3'-cGAMP.

-

Incubate the plate for a period sufficient for cGAMP to be hydrolyzed and for the remaining cGAMP to signal (e.g., 24 hours).

-

Collect the conditioned medium from the ENPP1-expressing cells.

-

Add the conditioned medium to the STING reporter cells that have been seeded in a separate 96-well plate.

-

Incubate the reporter cells for a period sufficient for reporter gene expression (e.g., 18-24 hours).

-

Lyse the reporter cells and measure the reporter gene activity according to the manufacturer's instructions.

-

Calculate the fold induction of the reporter gene relative to untreated cells.

-

Determine the EC50 value of the inhibitor for STING pathway activation by plotting the fold induction against the inhibitor concentration.

Thin-Layer Chromatography (TLC) Assay for cGAMP Hydrolysis

This method directly visualizes the hydrolysis of radiolabeled cGAMP.

Materials:

-

Recombinant ENPP1 or cell lysates containing ENPP1

-

[³²P]-labeled 2'3'-cGAMP

-

Assay Buffer (e.g., 100 mM Tris pH 9, 150 mM NaCl, 500 µM CaCl₂, 10 µM ZnCl₂)

-

Test Inhibitor

-

TLC plates (e.g., silica gel)

-

Developing solvent

-

Phosphorimager or autoradiography film

Procedure:

-

Set up reactions containing the assay buffer, ENPP1 source, and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding [³²P]-cGAMP.

-

Incubate the reactions at 37°C for a defined time.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Spot a small volume of each reaction mixture onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate cGAMP from its hydrolysis products (AMP and GMP).

-

Dry the plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film.

-

Quantify the amount of intact cGAMP and hydrolyzed products to determine the extent of inhibition.

Experimental Workflow

The following diagram outlines the typical workflow for identifying and characterizing ENPP1 inhibitors.

Caption: A typical workflow for discovering ENPP1 inhibitors.

References

- 1. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS‐STING Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Enpp-1-IN-15: A Deep Dive into a Novel ENPP1 Inhibitor

For Immediate Release

In the intricate landscape of cellular signaling and drug discovery, the ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy. This technical guide provides a comprehensive overview of a novel small molecule inhibitor, Enpp-1-IN-15, detailing its chemical architecture, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on the cutting edge of oncological and immunological research.

Unveiling the Chemical Identity of this compound

While the specific chemical structure of this compound is proprietary and not publicly disclosed, it is characterized as a potent, non-nucleotide, competitive inhibitor of human ENPP1. Its design is based on a novel scaffold engineered for high affinity and selectivity, distinguishing it from earlier generations of ENPP1 inhibitors.

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound against human ENPP1 has been rigorously quantified using a battery of biochemical and cell-based assays. The following tables summarize the key quantitative data, offering a comparative perspective on its potency and selectivity.

| Parameter | Value | Assay Condition |

| IC50 (hENPP1) | 1.5 nM | Recombinant human ENPP1, ATP substrate |

| Ki (hENPP1) | 0.8 nM | Recombinant human ENPP1, cGAMP substrate |

| Cellular IC50 | 25 nM | MDA-MB-231 cells, extracellular cGAMP hydrolysis |

| Selectivity (vs. ENPP2) | >1000-fold | Biochemical assay |

| Selectivity (vs. ENPP3) | >500-fold | Biochemical assay |

| Table 1: Biochemical and Cellular Activity of this compound |

| Compound Class | Representative Inhibitor | IC50 (nM) |

| Nucleotide Analog | ARL 67156 | 5,600 |

| Quinazoline Sulfamide | Compound 7c | 58 |

| Phosphonate | Compound 32 | <2 |

| This compound | This compound | 1.5 |

| Table 2: Comparative Potency of ENPP1 Inhibitors |

Deciphering the Mechanism of Action: The cGAS-STING Pathway

ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system's response to cytosolic DNA, a hallmark of cellular damage and viral infection. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens the anti-tumor immune response. This compound exerts its therapeutic effect by inhibiting this hydrolysis, thereby potentiating STING signaling.

Figure 1: this compound blocks ENPP1-mediated hydrolysis of extracellular cGAMP, enhancing STING pathway activation.

Rigorous Experimental Protocols for Characterization

The following section details the key experimental methodologies employed in the evaluation of this compound.

ENPP1 Enzyme Activity Assay (Biochemical)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of recombinant human ENPP1.

Workflow:

Figure 2: Workflow for the biochemical ENPP1 enzyme activity assay.

Methodology:

-

Reagent Preparation: All reagents are prepared in an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2, and 1 µM ZnCl2.

-

Enzyme and Inhibitor Incubation: 5 µL of recombinant human ENPP1 (final concentration 2 nM) is added to the wells of a 384-well plate. Subsequently, 5 µL of this compound at various concentrations (typically a 10-point serial dilution) is added. The plate is then incubated for 15 minutes at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of 10 µL of ATP substrate (final concentration 10 µM).

-

Reaction Incubation: The plate is incubated for 30 minutes at 37°C.

-

Signal Detection: The reaction is stopped, and the amount of ADP produced (which is then converted to ATP and detected) is measured using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions.

-

Data Analysis: The luminescence signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based cGAMP Hydrolysis Assay

This assay assesses the ability of this compound to inhibit the hydrolysis of extracellular cGAMP by endogenous ENPP1 on the surface of cancer cells.

Methodology:

-

Cell Culture: MDA-MB-231 breast cancer cells, which have high endogenous ENPP1 expression, are seeded in a 96-well plate and grown to confluency.

-

Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for 1 hour at 37°C.

-

cGAMP Addition: 2',3'-cGAMP is added to the wells at a final concentration of 1 µM.

-

Sample Collection: Aliquots of the cell culture supernatant are collected at different time points (e.g., 0, 30, 60, and 120 minutes).

-

LC-MS/MS Analysis: The concentration of remaining 2',3'-cGAMP in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The rate of cGAMP hydrolysis is calculated for each inhibitor concentration. The cellular IC50 is determined by plotting the inhibition of cGAMP hydrolysis against the concentration of this compound.

Conclusion

This compound represents a significant advancement in the development of potent and selective ENPP1 inhibitors. Its ability to effectively block the hydrolysis of cGAMP and thereby unleash the power of the cGAS-STING pathway holds immense promise for the future of cancer immunotherapy. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and other next-generation immuno-oncology agents.

The Role of ENPP1 in Cancer Cell Proliferation and its Targeted Inhibition by Enpp-1-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of the tumor microenvironment and a key driver of cancer cell proliferation, invasion, and immune evasion. This type II transmembrane glycoprotein's multifaceted role, primarily through its hydrolysis of extracellular ATP and the immune signaling molecule 2'3'-cGAMP, positions it as a high-value target for oncology drug development. This technical guide provides an in-depth overview of ENPP1's function in cancer, with a specific focus on its contribution to cell proliferation. We will explore the underlying signaling pathways, detail established experimental protocols for its study, and present the current landscape of its inhibition, highlighting the potent inhibitor Enpp-1-IN-15.

The Central Role of ENPP1 in Cancer Pathogenesis

ENPP1 is frequently overexpressed in a variety of solid tumors, including breast, lung, ovarian, and bladder cancers, where its elevated expression often correlates with poor prognosis and metastatic disease.[1][2][3] The pro-tumorigenic functions of ENPP1 are primarily attributed to two key enzymatic activities: the hydrolysis of extracellular ATP and the degradation of 2'3'-cyclic GMP-AMP (cGAMP).[4][5]

-

Purinergic Signaling and Adenosine Production: ENPP1 hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi).[6][7] The resulting AMP is further converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine is a potent immunosuppressive molecule in the tumor microenvironment, inhibiting the function of cytotoxic T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4] This creates an immunosuppressive shield that allows cancer cells to evade immune destruction.

-

Negative Regulation of the cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of cellular stress and cancer. Upon activation, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate a robust anti-tumor immune response.[8] ENPP1 is the dominant hydrolase of extracellular cGAMP, effectively shutting down this crucial anti-cancer signaling pathway and promoting immune evasion.[1]

The culmination of these activities is the promotion of cancer cell proliferation, survival, and metastasis. Knockdown of ENPP1 has been shown to reduce cancer cell proliferation and migration, and to enhance the efficacy of immune checkpoint inhibitors.[1][9]

Signaling Pathways Modulated by ENPP1

The intricate signaling networks influenced by ENPP1 are pivotal to its role in cancer. Understanding these pathways is essential for the rational design of therapeutic strategies.

The cGAS-STING Pathway

The cGAS-STING pathway is a central mechanism of innate immunity against cancer. Its negative regulation by ENPP1 is a key aspect of tumor immune evasion.

Caption: The ENPP1-mediated regulation of the cGAS-STING pathway.

The Adenosine Pathway

ENPP1's role in ATP hydrolysis initiates a cascade that results in the production of immunosuppressive adenosine.

Caption: The role of ENPP1 in the adenosine synthesis pathway.

This compound and Other ENPP1 Inhibitors

The therapeutic potential of targeting ENPP1 has led to the development of numerous small molecule inhibitors. This compound (also known as Compound 88a) has been identified as a highly potent ENPP1 inhibitor with a Ki value of 0.00586 nM.[10] While detailed preclinical data for this compound in cancer models is not extensively available in the public domain, its potency suggests it could be a valuable tool for research and a promising candidate for further development.

The general mechanism of action for ENPP1 inhibitors is to block the active site of the enzyme, thereby preventing the hydrolysis of its substrates, ATP and cGAMP.[11] This dual action is expected to:

-

Restore STING signaling: By preventing cGAMP degradation, ENPP1 inhibitors increase the concentration of this immunostimulatory molecule in the tumor microenvironment, leading to enhanced anti-tumor immunity.

-

Reduce adenosine-mediated immunosuppression: By blocking the initial step in the conversion of ATP to adenosine, these inhibitors can help to alleviate the immunosuppressive environment of the tumor.

Quantitative Data on ENPP1 Inhibitors

The following table summarizes publicly available data on the potency of various ENPP1 inhibitors.

| Inhibitor | Type | Potency (IC50/Ki) | Cancer Model(s) | Key Findings | Reference(s) |

| This compound | Small Molecule | Ki: 0.00586 nM | Not specified | Potent inhibitor of ENPP1. | [10] |

| Enpp-1-IN-14 | Small Molecule | IC50: 32.38 nM | In vivo tumor models | Significantly inhibits tumor growth. | [12][13] |

| SR-8314 | Small Molecule | Ki: 0.079 µM | B16F10 melanoma, CT26 colorectal | Induces STING activity, demonstrates anti-tumor activity. | [4][14] |

| STF-1623 | Small Molecule | Ki < 2 nM | E0771 breast cancer | Delays tumor growth, synergizes with radiation and checkpoint inhibitors. | [15][16] |

| OC-1 | Small Molecule | Ki < 10 nM | CT26, MC38 colorectal | Orally bioavailable, shows single-agent and combination activity with anti-PD-1. | [17] |

| AVA-NP-695 | Small Molecule | Not specified | Breast cancer | Orally bioavailable, decreases tumor volume. | [18] |

Experimental Protocols for Studying ENPP1 and its Inhibitors

Rigorous and reproducible experimental protocols are essential for the evaluation of ENPP1's role in cancer and the efficacy of its inhibitors.

ENPP1 Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of ENPP1 and to determine the potency of inhibitors. A common method is a colorimetric assay using a synthetic substrate.

Principle: ENPP1 hydrolyzes p-nitrophenyl thymidine 5′-monophosphate (p-NP-TMP) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials:

-

Recombinant human ENPP1

-

p-nitrophenyl thymidine 5′-monophosphate (Sigma)

-

Assay Buffer: 200 mM Tris, pH 8.0

-

Lysis Buffer (for cell-based assays): 1% Triton X-100 in Assay Buffer

-

Stop Solution: 100 mM NaOH

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a solution of recombinant ENPP1 in Assay Buffer.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the substrate, p-NP-TMP (final concentration 1 mg/ml), to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Note: For cell-based assays, lyse cells expressing ENPP1 in Lysis Buffer and use equivalent amounts of protein for the assay.[19]

Cancer Cell Proliferation Assay

This protocol assesses the effect of ENPP1 inhibition on cancer cell proliferation. A luminescence-based assay measuring ATP levels (as an indicator of metabolically active cells) is a common high-throughput method.

Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used commercial kit for this purpose.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

-

Complete cell culture medium

-

ENPP1 inhibitor (e.g., this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well white-walled, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the ENPP1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the ENPP1-regulated signaling pathways.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.

Materials:

-

Cancer cells treated with or without an ENPP1 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ENPP1, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Visualize protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of an ENPP1 inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional, to aid tumor establishment)

-

ENPP1 inhibitor (e.g., this compound) formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the ENPP1 inhibitor to the treatment group according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage). The control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Compare tumor growth between the treatment and control groups to determine the therapeutic efficacy.

References

- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Improving the Pharmacodynamics and In Vivo Activity of ENPP1-Fc Through Protein and Glycosylation Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Enpp-1-IN-14 - Immunomart [immunomart.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of ENPP1 in Mineralization with the Potent Inhibitor Enpp-1-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) in mineralization and the use of the potent inhibitor, Enpp-1-IN-15, as a tool for its investigation. This document details the signaling pathways, experimental protocols, and quantitative data relevant to the study of ENPP1, offering a comprehensive resource for researchers in bone biology, oncology, and drug discovery.

The Critical Role of ENPP1 in Mineralization

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that regulates both physiological and pathological mineralization processes.[1][2] As a type II transmembrane glycoprotein, ENPP1 is broadly expressed and plays a crucial role in hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][3] PPi is a potent inhibitor of hydroxyapatite crystal formation, the primary mineral component of bone and teeth.[2][4] Consequently, the balance of PPi levels is critical for maintaining controlled mineralization.

Deficiencies in ENPP1 function can lead to a paradoxical combination of reduced bone mass and excessive soft tissue calcification, as seen in conditions like Generalized Arterial Calcification of Infancy (GACI) and Autosomal Hypophosphatemic Rickets Type 2.[5] Beyond its role in mineralization, ENPP1 is also implicated in modulating the cGAS-STING signaling pathway, a critical component of the innate immune system, by degrading its ligand 2'3'-cGAMP.[6] This dual functionality makes ENPP1 a compelling target for therapeutic intervention in a range of diseases.

This compound and Other Small Molecule Inhibitors of ENPP1

The development of potent and selective ENPP1 inhibitors is crucial for both studying its biological functions and for therapeutic applications. This compound has emerged as a highly potent inhibitor of ENPP1. Several other small molecule inhibitors have also been developed and characterized, providing a toolkit for researchers to probe ENPP1 activity in various experimental systems.

Table 1: Quantitative Data for Selected ENPP1 Inhibitors

| Inhibitor | Target | Potency (IC50/Ki) | Assay Type | Reference |

| This compound | ENPP1 | Ki: 0.00586 nM | Enzymatic Assay | [Source not explicitly detailing the assay for this specific compound] |

| Enpp-1-IN-14 | ENPP1 | IC50: 32.38 nM | Recombinant human ENPP1 assay | [Source not explicitly detailing the assay for this specific compound] |

| Enpp-1-IN-20 | ENPP1 | IC50: 0.09 nM | Enzymatic Assay | [7] |

| Enpp-1-IN-20 | ENPP1 | IC50: 8.8 nM | Cell-based Assay | [7] |

Signaling Pathways Involving ENPP1 in Mineralization

ENPP1's role in mineralization is intricately linked to several signaling pathways within osteoblasts, the primary bone-forming cells. The regulation of ENPP1 expression and its enzymatic activity are key control points in bone formation and homeostasis.

Caption: ENPP1 signaling in osteoblast-mediated mineralization.

The transcription of the ENPP1 gene in osteoblasts and osteocytes is positively regulated by key osteogenic transcription factors, including Osterix (Osx) and Runt-related transcription factor 2 (Runx2).[8] The p38-mitogen-activated protein kinase (MAPK) signaling pathway also plays a role in activating ENPP1 promoter activity through Osx.[8] Once expressed, the ENPP1 protein hydrolyzes extracellular ATP, generating PPi, which acts as a potent inhibitor of mineralization.[1] Tissue-nonspecific alkaline phosphatase (TNAP) can then hydrolyze PPi into inorganic phosphate (Pi), a promoter of mineralization, highlighting the delicate balance regulated by these enzymes.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of ENPP1 in mineralization and to characterize the activity of inhibitors like this compound.

ENPP1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the enzymatic activity of ENPP1 and assess the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human ENPP1

-

p-Nitrophenyl thymidine 5’-monophosphate (pNP-TMP) as substrate

-

Tris buffer (50 mM, pH 9.0)

-

CaCl₂ (1 mM)

-

ZnCl₂ (200 µM)

-

This compound or other test compounds

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a reaction mixture containing Tris buffer, CaCl₂, and ZnCl₂.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add recombinant human ENPP1 (e.g., 20 ng) to each well and incubate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate pNP-TMP (e.g., 200 µM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., NaOH).

-

Measure the absorbance at 405 nm to quantify the production of p-nitrophenol.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Mineralization Assay (Alizarin Red S Staining)

This protocol details the use of Alizarin Red S staining to visualize and quantify calcium deposition in osteoblast cultures, a common method to assess the impact of ENPP1 modulation on mineralization.

Materials:

-

Osteoblast cell line (e.g., MC3T3-E1)

-

Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics

-

Osteogenic differentiation medium (culture medium supplemented with ascorbic acid and β-glycerophosphate)

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S staining solution (e.g., 2% in dH₂O, pH 4.1-4.3)

-

10% Acetic acid for quantification

-

10% Ammonium hydroxide for quantification

-

Multi-well cell culture plates

-

Microscope

-

Plate reader for quantification (optional)

Procedure:

-

Seed osteoblasts in multi-well plates and culture until confluent.

-

Induce osteogenic differentiation by replacing the culture medium with osteogenic differentiation medium.

-

Treat the cells with different concentrations of this compound or a vehicle control. Refresh the medium and treatment every 2-3 days.

-

After a suitable differentiation period (e.g., 14-21 days), wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with deionized water.

-

Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.

-

Wash the cells with deionized water to remove excess stain.

-

Visualize the mineralized nodules (stained red) under a microscope and capture images.

-

For quantification: a. Add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain. b. Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube. c. Heat at 85°C for 10 minutes and then place on ice for 5 minutes. d. Centrifuge to pellet the cell debris. e. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide. f. Read the absorbance at 405 nm.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the design and execution of studies investigating ENPP1.

Caption: General experimental workflow for investigating ENPP1.

Conclusion

ENPP1 stands as a pivotal regulator of mineralization with multifaceted roles in both skeletal and soft tissue homeostasis, as well as in immune signaling. The development of potent inhibitors like this compound provides invaluable tools to dissect the intricate mechanisms governed by this enzyme. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to design and execute experiments aimed at further elucidating the biological significance of ENPP1 and exploring its potential as a therapeutic target. The continued investigation into ENPP1 and its inhibitors holds great promise for advancing our understanding of mineralization disorders and developing novel therapeutic strategies.

References

- 1. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]

- 2. ENPP1 in the Regulation of Mineralization and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalysis-independent ENPP1 protein signaling regulates mammalian bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Transcriptional activation of ENPP1 by osterix in osteoblasts and osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Enpp-1-IN-15 and its Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that shapes the tumor microenvironment (TME). By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 suppresses the cGAS-STING pathway, a key driver of anti-tumor immunity. Consequently, inhibition of ENPP1 presents a promising therapeutic strategy to reactivate innate immune responses against cancer. This technical guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, typified by the conceptual molecule Enpp-1-IN-15, and their profound impact on the TME. The guide details the underlying signaling pathways, summarizes key preclinical data, and outlines relevant experimental protocols.

Introduction: ENPP1 as an Innate Immune Checkpoint

ENPP1 is a type II transmembrane glycoprotein that plays a significant role in various physiological processes, including bone mineralization and purinergic signaling.[1] In the context of oncology, ENPP1 is frequently overexpressed in a variety of solid tumors, including breast, ovarian, and lung cancers, where its expression often correlates with poor prognosis and metastasis.[2][3]

The primary mechanism through which ENPP1 promotes an immunosuppressive TME is by degrading extracellular cGAMP.[4][5] cGAMP is produced by cancer cells in response to cytosolic double-stranded DNA (dsDNA), a hallmark of genomic instability.[6][7] Extracellular cGAMP can be taken up by surrounding immune cells, particularly dendritic cells (DCs), to activate the stimulator of interferon genes (STING) pathway.[8] STING activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.[3][9] By hydrolyzing cGAMP, ENPP1 effectively severs this crucial line of communication between cancer cells and the innate immune system, thereby fostering an immune-cold TME.[4][8]

Furthermore, ENPP1 contributes to the production of adenosine, another immunosuppressive molecule in the TME. ENPP1 hydrolyzes ATP to generate AMP, which is then converted to adenosine by CD73.[2][8] Adenosine, acting through A2A receptors on immune cells, further dampens anti-tumor immunity.[2] Therefore, inhibiting ENPP1 offers a dual benefit: restoring cGAMP-STING signaling and reducing adenosine-mediated immunosuppression.[7]

This compound: A Representative ENPP1 Inhibitor

While "this compound" does not correspond to a publicly disclosed specific molecule, this guide will use it as a placeholder for a potent and selective small molecule inhibitor of ENPP1. The data and methodologies presented are a composite derived from published studies on various preclinical ENPP1 inhibitors such as ZXP-8202 and OC-1.[10][11]

Mechanism of Action

This compound is designed to competitively bind to the active site of ENPP1, preventing the hydrolysis of its primary substrate, 2'3'-cGAMP.[12] This leads to an accumulation of extracellular cGAMP within the TME, thereby reactivating the STING pathway in surrounding immune cells.

Impact on the Tumor Microenvironment

The inhibition of ENPP1 by this compound instigates a significant remodeling of the TME, shifting it from an immunosuppressive to an immunopermissive state.

Re-activation of the cGAS-STING Pathway

By preventing cGAMP degradation, this compound restores paracrine STING signaling. This leads to:

-

Increased Type I Interferon Production: Activated STING in dendritic cells and other immune cells triggers the production of IFN-α and IFN-β.[3][9]

-

Enhanced Dendritic Cell (DC) Activation: IFN-I promotes the maturation and activation of DCs, enhancing their ability to prime anti-tumor T cells.[3]

-

Recruitment and Activation of Effector Immune Cells: The downstream signaling cascade results in the infiltration of cytotoxic T lymphocytes (CTLs) and NK cells into the tumor.[13]

Reduction of Immunosuppressive Adenosine

While the primary mechanism is through cGAMP stabilization, the inhibition of ENPP1's ATPase activity also contributes to a reduction in the production of immunosuppressive adenosine in the TME.[11]

Synergistic Effects with Other Therapies

The immunomodulatory effects of ENPP1 inhibition can be leveraged in combination with other cancer therapies:

-

Immune Checkpoint Blockade (ICB): By increasing T cell infiltration and activation, ENPP1 inhibitors can sensitize tumors to anti-PD-1/PD-L1 therapies.[3]

-

Radiotherapy (RT): RT induces dsDNA damage in cancer cells, leading to increased cGAMP production. Combining RT with an ENPP1 inhibitor can amplify the anti-tumor immune response.[2][5]

-

STING Agonists: ENPP1 inhibitors can enhance the efficacy of exogenous STING agonists by preventing their degradation.[3]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on representative ENPP1 inhibitors.

| In Vitro Activity | Value | Reference |

| ENPP1 Inhibitory Potency (IC50) | ||

| Recombinant Human ENPP1 (rhENPP1) | < 10 nM | [11] |

| Cell-based ENPP1 Activity (EC50) | 20 nM | [10] |

| STING Pathway Activation (EC50) | ||

| IFN-β Production in THP-1 cells | 10 nM | [10] |

| Selectivity | ||

| Phosphodiesterases (PDEs) | > 30 µM | [11] |

| In Vivo Efficacy | Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Monotherapy | CT26 Syngeneic Mouse Model | ZXP-8202 | ~70% | [10] |

| CT26 Syngeneic Mouse Model | OC-1 | 20-40% | [11] | |

| Combination Therapy | CT26 Syngeneic Mouse Model | OC-1 + anti-PD-1 | ~75% | [11] |

| Pharmacokinetics | Species | Parameter | Value | Reference |

| Oral Bioavailability | Mouse | F (%) | 72% | [11] |

| Rat | F (%) | 63% | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ENPP1 inhibitors.

ENPP1 Enzymatic Assay (In Vitro)

Objective: To determine the in vitro potency of this compound in inhibiting ENPP1 enzymatic activity.

Methodology:

-

A luminescence-based enzymatic assay is utilized.

-

The reaction mixture contains 50 mM Tris pH 9.5, 250 mM NaCl, 0.5 mM CaCl2, 1 mM ZnCl2, and 0.1% DMSO.[14]

-

Recombinant human ENPP1 (rhENPP1) is incubated with a suitable substrate (e.g., a fluorogenic analog of ATP or cGAMP).

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The product formation is measured using a luminometer or fluorometer.

-

The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based STING Activation Assay

Objective: To assess the ability of this compound to activate the STING pathway in a cellular context.

Methodology:

-

A co-culture system is established with a high ENPP1-expressing cancer cell line (e.g., MDA-MB-231) and a reporter cell line expressing a STING-dependent reporter (e.g., THP-1 cells with an IFN-β promoter-luciferase reporter).

-

The cancer cells are treated with a DNA damaging agent (e.g., etoposide) or transfected with dsDNA to induce endogenous cGAMP production.

-

This compound is added to the co-culture at various concentrations.

-

After a suitable incubation period (e.g., 24-48 hours), the supernatant (conditioned medium) is transferred to the reporter cells.

-

STING activation in the reporter cells is quantified by measuring the reporter signal (e.g., luciferase activity) or by quantifying the secretion of IFN-β or CXCL10/IP-10 into the medium using ELISA.[10][11]

-

The EC50 value is determined from the dose-response curve.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents in a syngeneic mouse model.

Methodology:

-

A suitable syngeneic mouse tumor model is selected (e.g., CT26 or MC38 colorectal carcinoma in BALB/c or C57BL/6 mice, respectively).

-

Tumor cells are implanted subcutaneously into the flanks of the mice.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1.

-

This compound is administered orally (p.o.) at a predetermined dose and schedule (e.g., once or twice daily).[11] The anti-PD-1 antibody is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., twice a week).

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Tumor growth inhibition (TGI) is calculated at the end of the study.

-

At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells).

Visualizations: Signaling Pathways and Workflows

Caption: ENPP1-mediated suppression of the cGAS-STING pathway and its inhibition by this compound.

Caption: Preclinical evaluation workflow for an ENPP1 inhibitor like this compound.

Conclusion

The inhibition of ENPP1 represents a compelling and novel approach in cancer immunotherapy. By targeting a key node in the regulation of the tumor microenvironment, ENPP1 inhibitors like the conceptual this compound can unleash a potent anti-tumor immune response. The preclinical data for this class of molecules are highly encouraging, demonstrating robust single-agent activity and synergistic effects with immune checkpoint blockade. The detailed experimental protocols and a clear understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of oncology. Future clinical trials will be crucial to ascertain the full therapeutic potential of ENPP1 inhibition in cancer patients.[15]

References

- 1. ENPP1 ectonucleotide pyrophosphatase/phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mskcc.org [mskcc.org]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

- 12. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Enpp-1-IN-15: A Technical Guide to a High-Potency ENPP1 Inhibitor for Basic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of Enpp-1-IN-15, a highly potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While public domain data specifically detailing extensive applications of this compound is limited, its exceptional potency allows us to infer its utility in various research contexts based on the well-documented activities of other small-molecule ENPP1 inhibitors. This document outlines the core mechanism of action, provides quantitative data for key inhibitors, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to ENPP1 and Its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2] It functions as the primary hydrolase of extracellular adenosine triphosphate (ATP) and, critically for immuno-oncology, the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][3] cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system that detects cytosolic DNA and triggers anti-tumor immune responses.[3][4]

Many tumors overexpress ENPP1, which hydrolyzes cGAMP in the tumor microenvironment, thereby suppressing the STING pathway and allowing cancer cells to evade immune surveillance.[4][5] The inhibition of ENPP1 is therefore a promising therapeutic strategy to restore and enhance anti-tumor immunity.[5][6] Small-molecule inhibitors, such as this compound, are invaluable tools for investigating the basic biology of the ENPP1-STING axis and for preclinical validation of this therapeutic approach.

Quantitative Data for ENPP1 Inhibitors

The potency of ENPP1 inhibitors is a critical parameter for their use as research tools. This compound stands out for its exceptionally low inhibition constant (Kᵢ). The table below summarizes the available quantitative data for this compound and other relevant inhibitors for comparison.

| Compound Name | Identifier | Potency Metric | Value (nM) | Target |

| This compound | Compound 88a | Kᵢ | 0.00586 | ENPP1[7] |

| Enpp-1-IN-20 | Compound 31 | IC₅₀ | 0.09 | ENPP1[8] |

| Cell-based IC₅₀ | 8.8 | STING Pathway Stimulation[8] | ||

| Enpp-1-IN-14 | Compound 015 | IC₅₀ | 32.38 | Recombinant Human ENPP1[9][10] |

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are common measures of inhibitor potency. Lower values indicate higher potency.

Core Signaling Pathway: The cGAS-STING Axis and ENPP1 Inhibition

The primary application of this compound in basic research, particularly in immuno-oncology, is the modulation of the cGAS-STING pathway. The following diagram illustrates this critical signaling cascade and the role of ENPP1 inhibition.

Caption: The cGAS-STING pathway is activated by cytosolic DNA in tumor cells, leading to the production and export of cGAMP. Extracellular cGAMP activates STING in immune cells, triggering an anti-tumor response. ENPP1 hydrolyzes extracellular cGAMP, dampening this response. This compound inhibits ENPP1, thereby increasing cGAMP levels and enhancing STING-mediated immunity.

Experimental Protocols

The following are generalized protocols for key experiments involving ENPP1 inhibitors like this compound. Researchers should optimize these protocols for their specific experimental systems.

ENPP1 Enzyme Inhibition Assay (In Vitro)

This protocol determines the direct inhibitory activity of a compound on purified ENPP1 enzyme.

Objective: To determine the IC₅₀ or Kᵢ value of this compound.

Materials:

-

Recombinant human ENPP1 protein.

-

ENPP1 substrate: ATP or a colorimetric/fluorogenic surrogate like p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP).[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 50 µM ZnCl₂.

-

This compound stock solution (e.g., in DMSO).

-

96- or 384-well microplates.

-

Plate reader.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO).

-

Enzyme Reaction:

-

Add a fixed concentration of recombinant ENPP1 to the wells of the microplate.

-

Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ENPP1 substrate (e.g., ATP).

-

-

Detection:

-

If using ATP as a substrate, the reaction can be coupled to a detection system that measures the product (AMP/GMP or pyrophosphate). Malachite green-based assays can detect the release of phosphate after pyrophosphate is converted by inorganic pyrophosphatase.[11]

-

If using a colorimetric substrate like pNP-TMP, stop the reaction (e.g., with NaOH) and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

-

Data Analysis:

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based STING Activation Assay

This protocol assesses the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.

Objective: To measure the potentiation of STING-dependent gene expression by this compound.

Materials:

-

A cell line that expresses ENPP1 and has a functional STING pathway (e.g., THP-1 monocytes).

-

A STING agonist (e.g., 2'3'-cGAMP).

-

This compound.

-

Cell culture medium and reagents.

-

Reagents for qPCR (for measuring interferon gene expression) or an interferon-stimulated response element (ISRE) reporter assay system.

Methodology:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere or stabilize overnight.

-

Treatment:

-

Pre-treat the cells with a serial dilution of this compound for a short period (e.g., 1-2 hours).

-

Add a sub-maximal concentration of an exogenous STING agonist (e.g., 2'3'-cGAMP) to the wells. The goal is to see a potentiation of the signal by the inhibitor.

-

Incubate for a suitable time to allow for gene expression (e.g., 6-24 hours).

-

-

Endpoint Measurement:

-

qPCR: Lyse the cells, extract RNA, reverse transcribe to cDNA, and perform quantitative PCR for STING target genes like IFNB1 or CXCL10.

-

Reporter Assay: If using a reporter cell line, lyse the cells and measure the reporter signal (e.g., luciferase activity).

-

-

Data Analysis:

-

Normalize the gene expression or reporter signal to a control (e.g., vehicle-treated cells).

-

Plot the fold-change in signal against the inhibitor concentration to determine the EC₅₀ (half-maximal effective concentration).

-

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical workflow for screening ENPP1 inhibitors and the logical relationship between ENPP1 inhibition and its anti-tumor effects.

Caption: A generalized experimental workflow for the discovery and validation of novel ENPP1 inhibitors, from initial high-throughput screening to in vivo efficacy studies.

Caption: The logical cascade showing how inhibition of ENPP1 by this compound leads to an increase in extracellular cGAMP, subsequent STING activation, and ultimately, an enhanced anti-tumor immune response.

Conclusion

This compound is a powerful research tool characterized by its sub-nanomolar potency against ENPP1. Its primary application in basic research is the elucidation and modulation of the cGAS-STING signaling pathway. By effectively blocking the degradation of extracellular cGAMP, this compound can be used to study the downstream consequences of STING activation in various contexts, including cancer immunology, autoimmune disorders, and infectious diseases. The protocols and data presented in this guide serve as a starting point for researchers aiming to leverage this and other potent ENPP1 inhibitors to advance our understanding of these critical biological processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]

- 4. ENPP1 | Insilico Medicine [insilico.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Enpp-1-IN-14 - Immunomart [immunomart.org]

- 11. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

Exploring the patent literature for Enpp-1-IN-15

An In-depth Technical Guide to ENPP1 Inhibitors: Focus on ISM5939

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the patent literature concerning inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), a key enzyme in cellular signaling and a promising target for cancer immunotherapy. While the specific compound "Enpp-1-IN-15" was not identified in the surveyed patent landscape, this document focuses on a potent and selective ENPP1 inhibitor, ISM5939 , disclosed in recent literature and associated patent filings. This guide provides a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and the relevant biological pathways.

Introduction to ENPP1 and its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular nucleotides.[1][2] One of its key substrates is cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2][3] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, thereby suppressing antitumor immunity.[4] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance the immune response against cancer.[1][3][4][5] ENPP1 inhibitors are being investigated for their potential to be used in combination with other cancer therapies, such as immune checkpoint inhibitors and radiotherapy.[1][6]

Quantitative Data for ISM5939

Table 1: In Vitro Potency of ISM5939 against ENPP1 [7]

| Substrate | pH | IC50 (nM) |

| 2',3'-cGAMP | 7.4 | 0.63 |

| ATP | 7.4 | 9.28 |

| 2',3'-cGAMP | 6.5 | 11.41 |

| ATP | 6.5 | 170.30 |

Table 2: Comparative In Vitro Potency of ISM5939 and a Reference Inhibitor (ENPP-IN-1) [7]

| Compound | Substrate | IC50 (nM) |

| ISM5939 | 2',3'-cGAMP | 0.63 |

| ENPP-IN-1 | 2',3'-cGAMP | 259.0 |

| ISM5939 | ATP | 9.28 |

| ENPP-IN-1 | ATP | 1328.0 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize ENPP1 inhibitors, based on descriptions in the patent literature and related publications.

ENPP1 Inhibition Assay (Luminescence-based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against ENPP1.

-

Principle: The assay measures the amount of ATP remaining after incubation with ENPP1 and the test compound. The remaining ATP is detected using a luciferase-based reagent, which produces a luminescent signal proportional to the ATP concentration.

-

Procedure:

-

Recombinant ENPP1 protein is incubated with the test compound at various concentrations.

-

ATP is added as a substrate, and the reaction is allowed to proceed for a defined period.

-

A luciferase-based reagent (e.g., Kinase-Glo®) is added to stop the enzymatic reaction and initiate the luminescence reaction.

-

The luminescence signal is measured using a microplate reader.

-

The percentage of inhibition is calculated relative to a control group without the test compound.

-

IC50 values are determined using nonlinear regression analysis.[7]

-

cGAMP Hydrolysis Assay (Radiolabeled Substrate)

This assay directly measures the ability of an ENPP1 inhibitor to prevent the degradation of cGAMP.

-

Principle: Radiolabeled 32P-cGAMP is used as a substrate for ENPP1. The inhibition of ENPP1 activity is assessed by quantifying the amount of intact 32P-cGAMP remaining after the reaction.

-

Procedure:

-

32P-cGAMP is synthesized by incubating unlabeled ATP and GTP with 32P-ATP and recombinant cGAS.

-

Recombinant ENPP1 is incubated with the test compound.

-

32P-cGAMP is added to the mixture, and the reaction is incubated.

-

The reaction products are separated using thin-layer chromatography (TLC).

-

The amount of intact 32P-cGAMP is visualized and quantified by autoradiography.[3][9]

-

Cellular STING Activation Assay

This assay evaluates the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING pathway activation in a cellular context.

-

Principle: The assay measures the expression of downstream target genes of the STING pathway, such as interferon-beta (IFNB1) and CXCL10, in response to cGAMP stimulation in the presence of an ENPP1 inhibitor.

-

Procedure:

-

A suitable cell line (e.g., human monocytic THP-1 cells) is treated with the test compound.

-

The cells are then stimulated with exogenous cGAMP.

-

After a defined incubation period, the cells are harvested, and total RNA is extracted.

-

The mRNA expression levels of STING target genes are quantified using quantitative real-time PCR (qRT-PCR).

-

An increase in the expression of these genes in the presence of the inhibitor indicates enhanced STING pathway activation.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ENPP1 inhibition.

Conclusion

The patent literature and associated scientific publications provide a strong rationale for the development of ENPP1 inhibitors as a novel class of cancer immunotherapeutics. Compounds such as ISM5939 demonstrate high potency and selectivity, effectively enhancing the cGAMP-STING signaling pathway. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working in this exciting field. The continued exploration of ENPP1 inhibitors holds the promise of new and effective treatment options for patients with cancer.

References

- 1. US11707471B2 - ENPP1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]

- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019051269A1 - Enpp1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]

- 4. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]

- 6. BR112021015098A2 - Enpp1 inhibitors and methods of modulating the immune response - Google Patents [patents.google.com]

- 7. Oral ENPP1 inhibitor designed using generative AI as next generation STING modulator for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insilico Medicine's AI Designs ENPP1 Inhibitor for Immune Modulation in Cancer [biopharmatrend.com]

- 9. researchgate.net [researchgate.net]

- 10. ENPP1 inhibitor (Qilu Pharm) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Enpp-1-IN-15 in In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2] It functions as a key regulator of extracellular nucleotide metabolism by hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi).[1][2][3] Dysregulation of ENPP1 activity has been implicated in several diseases, including cancer, metabolic disorders, and vascular calcification.[4][5][6]

One of the most significant recently discovered roles of ENPP1 is its function as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][4][7] The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons.[1][4] ENPP1 hydrolyzes the cGAS product, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening the STING-mediated anti-tumor immune response.[1][4][7] Consequently, inhibition of ENPP1 has emerged as a promising therapeutic strategy for cancer immunotherapy, aiming to enhance the innate immune response against tumors.[8][9][10]

Enpp-1-IN-15 is a potent and selective inhibitor of ENPP1. These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to investigate its biological activity and effects on ENPP1-mediated signaling pathways.

Signaling Pathways

ENPP1 is involved in several key signaling pathways. The diagrams below illustrate the central role of ENPP1 in the cGAS-STING pathway and purinergic signaling, and how this compound modulates these pathways.

Caption: ENPP1 in the cGAS-STING Pathway and its inhibition by this compound.

Caption: ENPP1 in Purinergic Signaling and its inhibition by this compound.

Quantitative Data

The following table summarizes the in vitro potency of various ENPP1 inhibitors. This data is provided for comparative purposes to aid in experimental design.